Methyl 2,3-dibenzyl-5-bromobenzoate
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Overview
Description
Intermediate in the preparation of hydroxyalbuterol.
Scientific Research Applications
Zinc Phthalocyanine Derivative Synthesis
Methyl 2,3-dibenzyl-5-bromobenzoate derivatives are utilized in the synthesis of new zinc phthalocyanine compounds. These compounds, characterized by high singlet oxygen quantum yield, show potential in photodynamic therapy for cancer treatment. Their spectroscopic, photophysical, and photochemical properties make them suitable as photosensitizers, particularly for Type II mechanisms in photodynamic therapy, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Intermediate in Bisbibenzyl Synthesis
This compound serves as a crucial intermediate in the total synthesis of bisbibenzyls, a series of natural products noted for their wide array of biological activities. A study described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, highlighting the optimal conditions for its production and its significance as an intermediate in the synthesis process (Hong-xiang, 2012).
Bromophenol Derivatives from Red Algae
Research on the red alga Rhodomela confervoides led to the isolation of new bromophenol derivatives, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide. These compounds, although found inactive against several human cancer cell lines and microorganisms, contribute to our understanding of the complex chemical structures and potential applications of marine-derived substances (Zhao et al., 2004).
Novel N-Heterocyclic Carbene Complexes
The compound is part of the synthesis of novel N-heterocyclic carbene (NHC) complexes, specifically in the creation of benzyl- or 4-cyanobenzyl-substituted bromo(carbene)silver(I) and (carbene)(chloro)gold(I) complexes. These complexes have been investigated for their cytotoxicity, offering potential insights for future pharmaceutical applications, especially in cancer therapy (Patil et al., 2011).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Methyl 2,3-dibenzyl-5-bromobenzoate can be achieved through a three-step process involving esterification, bromination, and benzyl protection.", "Starting Materials": [ "Benzoic acid", "Methanol", "Benzyl alcohol", "Sulfuric acid", "Sodium bromide", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Esterification - Benzoic acid is reacted with methanol and sulfuric acid to form methyl benzoate.", "Step 2: Bromination - Methyl benzoate is reacted with sodium bromide and hydrogen peroxide in the presence of sulfuric acid to form methyl 2-bromobenzoate.", "Step 3: Benzyl Protection - Methyl 2-bromobenzoate is reacted with benzyl alcohol and sodium hydroxide to form Methyl 2,3-dibenzyl-5-bromobenzoate." ] } | |
CAS No. |
182676-91-1 |
Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI Key |
WLDVSKMISPGCPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyms |
5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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